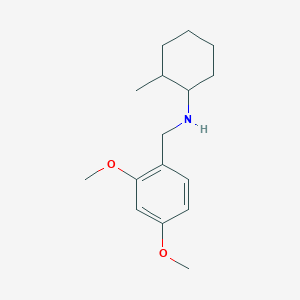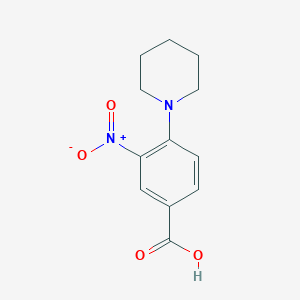
Fmoc-D-Arg(Tos)-OH
概要
説明
Fmoc-D-Arg(Tos)-OH is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, while the tosyl group protects the side chain of arginine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Arg(Tos)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The side chain of arginine is protected by reacting it with tosyl chloride in the presence of a base such as pyridine. This forms the tosyl-protected arginine.
Fmoc Protection: The amino group of the tosyl-protected arginine is then protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Fmoc-D-Arg(Tos)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tosyl group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tosyl removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt) are commonly used for peptide bond formation.
Major Products Formed
Deprotected Arginine: Removal of the Fmoc and tosyl groups yields free arginine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
科学的研究の応用
Fmoc-D-Arg(Tos)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the solid-phase synthesis of peptides, allowing for the construction of complex peptide sequences.
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in various diseases.
Biomaterials: The compound is used in the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: It is employed in studies of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
作用機序
The mechanism of action of Fmoc-D-Arg(Tos)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The tosyl group protects the side chain of arginine, ensuring that it remains intact during the synthesis process. Upon deprotection, the free amino and side chain groups are available for further reactions or interactions.
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Arg(Tos)-OH, this compound has a Boc-protected lysine side chain.
Fmoc-Orn(Boc)-OH: This compound features an ornithine residue with a Boc-protected side chain.
Uniqueness
This compound is unique due to the presence of the tosyl-protected arginine side chain, which provides specific protection and reactivity characteristics. This makes it particularly useful in the synthesis of peptides that require the preservation of arginine’s side chain functionality.
特性
IUPAC Name |
(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)


![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)


![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)


